molecular formula C27H41ClN2O5 B021680 Dexverapamil Hydrochloride CAS No. 38176-02-2

Dexverapamil Hydrochloride

Cat. No.: B021680
CAS No.: 38176-02-2
M. Wt: 509.1 g/mol
InChI Key: ICKXRKHJKXMFLR-KFSCGDPASA-N
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Description

Dexverapamil Hydrochloride is a hydrochloride salt resulting from the reaction of equimolar amounts of dexverapamil and hydrogen chloride. It is a calcium channel blocker and a competitive inhibitor of the multidrug resistance efflux pump P-glycoprotein (MDR-1, EC 3.6.3.44). This compound exhibits lower calcium antagonistic activity and toxicity than racemic verapamil hydrochloride .

Biochemical Analysis

Biochemical Properties

Dexverapamil Hydrochloride interacts with various enzymes and proteins. Its primary interaction is with the P-glycoprotein, a type of efflux transporter belonging to the ATP-binding cassette (ABC) family . This interaction is competitive, meaning this compound binds to the same site on the P-glycoprotein as the substrate, thereby inhibiting the function of the transporter .

Cellular Effects

In terms of cellular effects, this compound has been found to have cytotoxic effects on baby hamster kidney 21 (BHK-21) cells that have been transfected with human MDR-1 cDNA . This cytotoxicity was observed at concentrations of 10-20 μM, which were ineffective in control BHK-21 cells .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with the P-glycoprotein. By competitively inhibiting this efflux pump, this compound prevents the efflux of a wide range of antineoplastic drugs, thereby potentially increasing their effectiveness .

Metabolic Pathways

The main metabolic pathway of this compound involves N-demethylation by CYP3A4, producing R- and S-norverapamil . This metabolic process does not disturb the chiral center, and the resulting metabolites have plasma concentrations that are barely detectable following intravenous administration but equal to or exceeding those of the parent drug enantiomers following oral administration .

Transport and Distribution

This compound is known to interact with the P-glycoprotein, a type of efflux transporter This suggests that the drug may be transported out of cells via this transporter

Subcellular Localization

Given its interaction with the P-glycoprotein, it is likely that the drug localizes to the cell membrane where this transporter is located .

Preparation Methods

The preparation of Dexverapamil Hydrochloride involves the synthesis of dexverapamil followed by its reaction with hydrogen chloride to form the hydrochloride salt. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Dexverapamil Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Dexverapamil Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies involving calcium channel blockers and their interactions with various receptors and enzymes.

    Biology: this compound is used in biological studies to investigate its effects on cellular processes, particularly its role in inhibiting the P-glycoprotein efflux pump.

    Medicine: In medical research, this compound is studied for its potential therapeutic applications in treating conditions such as hypertension, angina, and arrhythmias.

    Industry: The compound is used in the pharmaceutical industry for the development of new formulations and drug delivery systems.

Comparison with Similar Compounds

Dexverapamil Hydrochloride is compared with other calcium channel blockers such as:

This compound’s unique properties, such as its lower toxicity and specific inhibition of the P-glycoprotein efflux pump, make it a valuable compound in scientific research and pharmaceutical development.

Properties

CAS No.

38176-02-2

Molecular Formula

C27H41ClN2O5

Molecular Weight

509.1 g/mol

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrate;hydrochloride

InChI

InChI=1S/C27H38N2O4.ClH.H2O/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H;1H2/t27-;;/m1../s1

InChI Key

ICKXRKHJKXMFLR-KFSCGDPASA-N

Isomeric SMILES

CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.O.Cl

SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.O.Cl

38176-02-2

Synonyms

(αR)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile Hydrochloride;  (R)-Verapamil Hydrochloride;  Dexverapamil Hydrochloride;  LU 33925;  NSC 632821; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that Dexverapamil Hydrochloride exhibits unusual solubility behavior. Can you elaborate on this and its potential implications?

A1: this compound, the enantiomer of the calcium channel blocker Verapamil, demonstrates a higher solubility in aqueous solutions below pH 7.0 than predicted by its intrinsic solubility. This phenomenon is attributed to the self-association of its cationic form. [] The study suggests that the self-association leads to the formation of dimers, which exhibit increased solubility compared to the monomeric form. This finding is supported by the compound's surface activity and its ability to increase the solubility of naphthalene and anthracene in aqueous solutions. [] The formation of dimers could have implications for the drug's pharmacokinetic properties, potentially affecting its absorption, distribution, and overall bioavailability.

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